molecular formula C12H15NO2 B12959844 3-Butyl-3-hydroxyisoindolin-1-one

3-Butyl-3-hydroxyisoindolin-1-one

Cat. No.: B12959844
M. Wt: 205.25 g/mol
InChI Key: IRGFMBXWPHRCFP-UHFFFAOYSA-N
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Description

3-Butyl-3-hydroxyisoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family. These compounds are known for their presence in various natural products and pharmaceutical molecules, exhibiting a broad spectrum of biological activities. The core structure of 3-hydroxyisoindolin-1-ones is found in several bioactive molecules, making them significant in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

3-Butyl-3-hydroxyisoindolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include organometallic reagents (e.g., RMgX, RLi, R2Zn), Brønsted acids, and chiral phosphoric acids . Conditions often involve mild temperatures and the use of catalysts to enhance reaction efficiency .

Major Products Formed

The major products formed from these reactions include various substituted isoindolinones, which can be further utilized in the synthesis of complex molecules .

Mechanism of Action

The mechanism of action of 3-Butyl-3-hydroxyisoindolin-1-one involves its interaction with molecular targets and pathways. The compound can form acyliminium ion intermediates, which are stable and can undergo various transformations. These intermediates play a crucial role in the compound’s reactivity and biological activity . The presence of functional groups allows it to interact with enzymes and receptors, influencing biological pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-3-butylphthalimidine
  • 3-Butyl-3-hydroxy-2,3-dihydro-isoindol-1-one

Uniqueness

3-Butyl-3-hydroxyisoindolin-1-one stands out due to its efficient synthesis methods, high yields, and broad spectrum of biological activities. Its ability to form stable intermediates and undergo various chemical reactions makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

3-butyl-3-hydroxy-2H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-3-8-12(15)10-7-5-4-6-9(10)11(14)13-12/h4-7,15H,2-3,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGFMBXWPHRCFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(C2=CC=CC=C2C(=O)N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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